molecular formula C10H7LiN2O2 B2705654 Lithium;6-methylquinazoline-4-carboxylate CAS No. 2253640-72-9

Lithium;6-methylquinazoline-4-carboxylate

Cat. No.: B2705654
CAS No.: 2253640-72-9
M. Wt: 194.12
InChI Key: POJWPSFZDZENCX-UHFFFAOYSA-M
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Description

“Lithium;6-methylquinazoline-4-carboxylate” is a compound with the CAS Number: 2253640-72-9 . It has a molecular weight of 194.12 and is typically in powder form .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

MRI Contrast Agents

A highly stable l-alanine-based Mn(II) complex utilizing lithium (S)-6,6'-(1-carboxyethylazanediyl)bis(methylene)dipicolinate (Li3cbda) has been synthesized, displaying potential as a T1-weighted MRI contrast agent. The complex shows a high degree of stability and biocompatibility, offering enhanced image contrast for clinical MRI systems without the common drug-related concerns (Mahmuda Khannam et al., 2017).

Asymmetric Synthesis

In the realm of organic synthesis, lithium N-phenyl-N-(α-methylbenzyl)amide's conjugate addition to α,β-unsaturated 4-methoxyphenyl esters has been applied to the asymmetric synthesis of (R)-(-)-angustureine, a tetrahydroquinoline alkaloid. This method showcases the utility of lithium in facilitating reactions with excellent diastereoselectivity, contributing to the efficient and concise synthesis of complex organic compounds (Scott A. Bentley et al., 2011).

Lithium-Induced Delayed Aging

A study on Caenorhabditis elegans revealed that exposure to lithium at clinically relevant concentrations can increase survival during normal aging, suggesting a novel mechanism involving altered expression of genes associated with nucleosome functions. This research highlights lithium's potential in modulating lifespan through epigenetic pathways, although it's more related to its biochemical effects than to direct applications of lithium compounds (G. McColl et al., 2008).

Chemical Synthesis and Modification

Lithium compounds have been utilized for the lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines, showcasing their role in the versatile chemical modification of heterocyclic compounds. This method enables the efficient synthesis of various substituted quinazolines, underlining lithium's significance in synthetic chemistry (Keith Smith et al., 2005).

Lithium Isotope Separation

A green and efficient extraction strategy for lithium isotope separation was reported using double ionic liquids. This approach utilizes a 4-methyl-10-hydroxybenzoquinoline complex for the selective extraction of lithium isotopes, demonstrating lithium's application in the nuclear industry and isotope production (X. Jingjing et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

lithium;6-methylquinazoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Li/c1-6-2-3-8-7(4-6)9(10(13)14)12-5-11-8;/h2-5H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWPSFZDZENCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=CN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-72-9
Record name lithium(1+) ion 6-methylquinazoline-4-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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